2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid
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Overview
Description
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorene-based protecting group (Fmoc) attached to a benzazepinone core. The presence of both amino and carboxymethyl groups makes it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of an appropriate amino acid derivative to form the benzazepinone core, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzazepinone core can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry.
Scientific Research Applications
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in peptide synthesis, where the Fmoc group protects the amino group during chain elongation.
Medicine: Its derivatives are investigated for potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is largely dependent on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-3-one : A structural isomer with a different position of the benzazepinone core.
- (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-3-one : Another isomer with variations in the benzazepinone ring structure.
- (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-4-benzazepin-3-one : A compound with a different substitution pattern on the benzazepinone core.
Uniqueness
What sets (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one apart is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(31)15-29-14-18-8-2-1-7-17(18)13-24(26(29)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,28,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAHAHMAXJASPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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